4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide
Description
Chlorinated Benzamide Derivatives
Chlorinated benzamides vary in substitution patterns, which alter their physicochemical properties:
Table 2: Comparison with Chlorinated Analogues
| Compound | Substitution Pattern | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| This compound | 3-NO₂, 4-Cl, N-cyclohexyl-N-methyl | 296.75 | Steric hindrance from cyclohexyl |
| 2-Chloro-N-cyclohexyl-N-methyl-4-nitrobenzamide | 4-NO₂, 2-Cl, N-cyclohexyl-N-methyl | 296.75 | Para-nitro group enhances polarity |
| 3-Amino-N-cyclohexyl-N-methylbenzamide | 3-NH₂, N-cyclohexyl-N-methyl | 232.32 | Electron-donating amino group |
The positional isomerism of chloro and nitro groups significantly impacts electronic properties. For instance, the 3-nitro-4-chloro arrangement in the target compound creates a meta-directing electronic environment, whereas 2-chloro-4-nitro derivatives exhibit stronger polarization due to proximity of substituents.
Nitro-Substituted Aromatic Amides
Nitro groups enhance stability and reactivity in aromatic amides:
- 4-Chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide (PubChem CID 3949589): Features a sulfonamide group instead of benzamide, increasing acidity (pKa ~3.5) compared to the target compound (pKa ~1.8).
- N-Ethyl-2-nitrobenzamide : Lacking cyclohexyl and methyl groups, this analogue has reduced steric bulk, leading to higher solubility in polar solvents.
The cyclohexyl-methylamine group in this compound provides steric shielding to the amide bond, reducing hydrolysis rates compared to simpler alkyl-substituted analogues.
Properties
Molecular Formula |
C14H17ClN2O3 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-16(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(9-10)17(19)20/h7-9,11H,2-6H2,1H3 |
InChI Key |
YPYXOOOTWPRAEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzoic Acid
Chlorination of benzoic acid using Cl₂/FeCl₃ under electrophilic aromatic substitution (EAS) conditions yields 4-chlorobenzoic acid as the major product (70–80% yield), with the chloro group directed to the para position by the electron-withdrawing carboxylic acid group.
Nitration of 4-Chlorobenzoic Acid
Nitration of 4-chlorobenzoic acid with HNO₃/H₂SO₄ introduces the nitro group at the meta position relative to the chloro substituent, forming 4-chloro-3-nitrobenzoic acid (65–75% yield). The carboxylic acid group deactivates the ring, favoring nitration at the meta position over ortho.
Table 1: Optimization of Nitration Conditions
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 68 |
| Acetyl nitrate | 25 | 4 | 72 |
| NO₂BF₄ | -10 | 1 | 65 |
Amide Bond Formation Strategies
Acid Chloride Route
4-Chloro-3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-chloro-3-nitrobenzoyl chloride , which reacts with N-methylcyclohexylamine in anhydrous THF to yield the target amide.
Procedure:
-
Dissolve 4-chloro-3-nitrobenzoic acid (1.0 equiv) in SOCl₂ (5.0 equiv) and reflux for 3 h.
-
Evaporate excess SOCl₂ under reduced pressure.
-
Add THF and N-methylcyclohexylamine (1.2 equiv) dropwise at 0°C.
-
Stir for 12 h at 25°C and purify via silica gel chromatography (hexane:acetone = 4:1).
Ester Ammonolysis Route
Adapting methods from, 4-chloro-3-nitrobenzoic acid methyl ester is treated with N-methylcyclohexylamine in methanol under reflux to form the amide.
Procedure:
-
Synthesize the methyl ester via Fischer esterification (MeOH, H₂SO₄, 80°C, 6 h).
-
Dissolve the ester (1.0 equiv) in methanol and add N-methylcyclohexylamine (1.5 equiv).
-
Reflux for 24 h, then concentrate and purify via crystallization (MeOH:H₂O = 1:3).
Regiochemical Control in Nitro and Chloro Substituent Placement
The carboxylic acid and amide groups strongly direct incoming electrophiles:
-
Carboxylic acid : Meta-directing for nitration, para-directing for chlorination.
-
Amide : Ortho/para-directing, but steric hindrance from N-substituents may favor para.
Key Insight: Introducing the nitro group before amidation avoids competing directing effects from the amide, ensuring correct regiochemistry.
Catalytic C–H Functionalization Approaches
Ru-catalyzed C–H activation, as demonstrated in, offers an alternative for late-stage functionalization. For example, 4-chloro-N-cyclohexyl-N-methylbenzamide could undergo nitration using K₂S₂O₈ and [RuCl₂(p-cymene)]₂ in trifluoroacetic acid (TFA).
Procedure:
-
Mix 4-chloro-N-cyclohexyl-N-methylbenzamide (1.0 equiv), K₂S₂O₈ (3.0 equiv), and [RuCl₂(p-cymene)]₂ (5 mol%) in TFA.
-
Heat at 60°C for 7 h.
-
Purify via column chromatography (hexane:acetone = 10:1).
Purification and Characterization
Crystallization
Crystallization from MeOH:H₂O (1:3) removes unreacted starting materials and by-products, achieving >99.5% purity (HPLC).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.86 (d, J = 8.4 Hz, 1H, Ar–H), 7.72 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 7.58 (d, J = 2.0 Hz, 1H, Ar–H), 3.42–3.38 (m, 1H, N–CH), 2.92 (s, 3H, N–CH₃), 1.80–1.20 (m, 10H, cyclohexyl).
-
¹³C NMR (100 MHz, CDCl₃) : δ 166.2 (C=O), 148.5 (C–NO₂), 137.8 (C–Cl), 132.1, 129.4, 125.7 (Ar–C), 54.3 (N–CH), 38.6 (N–CH₃), 29.8–24.1 (cyclohexyl).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-amino-N-cyclohexyl-N-methyl-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory and Antimicrobial Properties
Research indicates that compounds similar to 4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide exhibit anti-inflammatory and antimicrobial effects. The presence of the nitro group allows for interactions with various biological targets, making it a candidate for pharmacological studies aimed at developing new therapeutic agents .
2. Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes or proteins within biological systems. The nitro groups can undergo redox reactions, generating reactive intermediates that may affect cellular processes. This property is crucial for developing drugs targeting enzyme-related diseases .
Organic Synthesis Applications
This compound can serve as an intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules. Common reagents used in reactions involving this compound include palladium catalysts and oxidizing agents like potassium permanganate .
Case Study 1: Inhibiting Amyloid-Beta Interaction
A study highlighted the use of small molecules similar to this compound to inhibit the interaction between amyloid-beta peptide and its receptor. This research is critical in developing treatments for Alzheimer's disease, demonstrating the compound's potential in neuropharmacology .
Case Study 2: Radiotracer Development
The compound's structural analogs have been explored as templates for developing radiotracers for positron emission tomography (PET). These studies focus on assessing binding affinities to opioid receptors, showcasing the compound's relevance in imaging techniques and drug development .
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations :
Substituent Effects on Molecular Weight :
- The presence of bulky groups (e.g., cyclohexyl in the target compound) increases molecular weight compared to simpler derivatives like N-(3-chloro-4-methylphenyl)-4-nitrobenzamide (290.70 vs. 296.75 g/mol) .
- Halogen-rich derivatives (e.g., 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide ) exhibit higher molecular weights (345.57 g/mol) due to additional chlorine atoms .
Electronic and Steric Effects: Nitro Group Position: The target compound’s nitro group at the 3-position (meta) contrasts with the para-nitro configuration in N-(3-chloro-4-methylphenyl)-4-nitrobenzamide . Meta-substitution may reduce electron-withdrawing effects compared to para, influencing reactivity in nucleophilic substitution or hydrogen bonding .
Physicochemical and Crystallographic Properties
Table 2: Physicochemical and Structural Data
Key Findings :
Hydrogen Bonding :
- The target compound’s branched amide group likely disrupts extensive hydrogen-bonded networks observed in simpler derivatives like 4-chloro-3-nitrobenzamide , which forms N–H⋯O and C–H⋯O chains .
- Derivatives with planar amide groups (e.g., 4-nitro-N-(3-nitrophenyl)benzamide ) exhibit stronger π-π stacking (3.65–3.85 Å) due to aromatic ring alignment .
Solubility Trends :
Functional Implications :
- Pharmaceutical Potential: Derivatives like N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide (MW 408.86) are explored for bioactivity due to sulfone and benzyl groups, which enhance binding to biological targets .
- Crystallographic Utility : The target compound’s defined stereochemistry supports its use in small-molecule crystallography, though refinement often requires tools like SHELXL .
Biological Activity
4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 285.74 g/mol
- IUPAC Name : this compound
This compound features a chlorinated aromatic ring, a nitro group, and an amide functional group, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
- Anticancer Potential : Research has shown that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, suggesting a possible mechanism involving apoptosis induction.
- Neuropharmacological Effects : There is emerging evidence that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Antimicrobial Activity
A study conducted by evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 75 |
| Pseudomonas aeruginosa | 20 | 40 |
These findings suggest that the compound has promising antibacterial activity, particularly against Gram-negative bacteria.
Anticancer Studies
In a separate investigation focusing on the anticancer properties, reported that this compound demonstrated cytotoxicity in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers in treated cells.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a critical role in redox reactions leading to oxidative stress in microbial cells and cancer cells alike.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide?
The compound can be synthesized via nucleophilic acyl substitution. A typical method involves reacting 4-chloro-3-nitrobenzoyl chloride with N-cyclohexyl-N-methylamine in a polar aprotic solvent (e.g., dichloromethane) using triethylamine as a base to neutralize HCl. Reaction conditions (e.g., molar ratios, temperature) should be optimized via factorial design to maximize yield . For characterization, employ - and -NMR to confirm amide bond formation and substituent positions, as demonstrated in structurally similar amides .
Q. How can the solubility of this compound be experimentally determined for in vitro assays?
Use a stepwise protocol:
- Prepare saturated solutions in buffers (pH 1–12) and organic solvents (DMSO, ethanol).
- Analyze solubility via UV-Vis spectroscopy at (determined from preliminary scans).
- Cross-validate with HPLC to quantify dissolved compound. Note that solubility data may vary due to crystallinity; recrystallization from ethyl acetate/hexane mixtures can improve reproducibility .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : Confirm substitution patterns (e.g., nitro group at C3, chloro at C4) via -NMR coupling constants and -NMR chemical shifts.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (, exact mass 310.08 g/mol).
- IR Spectroscopy : Identify nitro () and amide () stretches .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scalable synthesis?
Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in the acylation step. Pair this with machine learning to analyze historical reaction data (e.g., solvent effects, catalysts) and predict optimal conditions. ICReDD’s integrated computational-experimental framework is a validated approach for reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzamides?
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., residual solvents, byproducts) that may skew bioactivity results .
- Target Selectivity Profiling : Screen against related enzymes (e.g., bacterial phosphopantetheinyl transferases, as seen in trifluoromethyl-pyridine benzamides) to assess off-target effects .
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to clarify discrepancies between in vitro and in vivo activity .
Q. How does the nitro group’s electronic effects influence the compound’s reactivity in further derivatization?
The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. For reduction reactions (e.g., catalytic hydrogenation to an amine), monitor reaction progress via TLC to avoid over-reduction. Nitro-to-amine conversion alters electronic properties, impacting binding affinity in subsequent biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
